DETA NONOate

Description

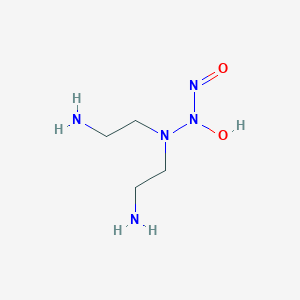

Structure

3D Structure

Properties

CAS No. |

146724-94-9 |

|---|---|

Molecular Formula |

C4H13N5O2 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |

InChI Key |

YNRCBOXEDICOIX-UHFFFAOYSA-N |

Isomeric SMILES |

C(CN(CCN)/[N+](=N\O)/[O-])N |

Canonical SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

Diethylenetriamine NONOate; NOC-18 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the pH-Dependent Decomposition of DETA NONOate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, decomposition kinetics, and biological significance of Diethylenetriamine NONOate (DETA NONOate). It is intended to serve as a technical resource for professionals in research and drug development who utilize this compound as a nitric oxide (NO) donor.

Introduction to this compound

Diethylenetriamine NONOate (this compound) is a member of the diazeniumdiolate class of compounds, commonly known as NONOates. These compounds are widely used in biomedical research due to their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] The decomposition of this compound is a first-order process that is critically dependent on pH and temperature, allowing for a controlled and sustained release of NO.[1] One mole of this compound liberates two moles of NO upon decomposition.[1] This predictable behavior makes it an invaluable tool for studying the multifaceted roles of NO in various physiological and pathological processes.

pH-Dependent Decomposition Kinetics

The rate of nitric oxide release from this compound is profoundly influenced by the pH of the surrounding medium. The decomposition process is acid-catalyzed, meaning that the rate of NO release increases as the pH decreases.[2] While stable in alkaline solutions (pH > 8.0), its decomposition becomes progressively faster in neutral and acidic environments.[3]

Data Presentation: Decomposition Rates and Half-Lives

The following tables summarize the quantitative data available on the decomposition kinetics of this compound at various pH values and temperatures.

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) (s⁻¹) |

| 7.4 | 37 | 20 hours | ~9.63 x 10⁻⁶ |

| 7.4 | 22-25 | 56 hours | ~3.44 x 10⁻⁶ |

| 5.6 | Not Specified | 6 minutes | ~1.92 x 10⁻³ |

| 5.0 | Not Specified | Nearly Instantaneous | Not Applicable |

Table 1: pH-dependent half-life and calculated first-order rate constant of this compound decomposition.

| Temperature (°C) | pH | Half-life (t½) |

| 37 | 7.4 | 20 hours |

| 22-25 | 7.4 | 56 hours |

Table 2: Temperature-dependent half-life of this compound at physiological pH.

Note: The rate constant (k) is calculated from the half-life (t½) using the formula k = 0.693 / t½.

Decomposition Products

The decomposition of this compound in aqueous solution yields nitric oxide (NO) and the parent amine, diethylenetriamine. The stoichiometry of this reaction results in the release of two molecules of NO for every one molecule of this compound that decomposes. The final decomposition products are therefore nitric oxide, diethylenetriamine, and nitrite/nitrate, which are formed from the reaction of NO with oxygen in the aqueous environment.

Experimental Protocols

Accurate characterization of this compound decomposition requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Monitoring this compound Decomposition using UV-Visible Spectrophotometry

The decomposition of this compound can be monitored by observing the decrease in its characteristic UV absorbance over time.

Principle: this compound exhibits a maximum absorbance at approximately 252 nm. As the compound decomposes, this absorbance decreases, allowing for the calculation of the decomposition rate constant.

Materials:

-

This compound

-

Phosphate buffer solutions of various pH values (e.g., 5.0, 6.0, 7.4, 8.0)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in 10 mM NaOH. NONOates are stable in alkaline solutions.

-

Equilibrate the spectrophotometer and the phosphate buffer of the desired pH to the target temperature (e.g., 37°C).

-

Add a small aliquot of the this compound stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM).

-

Immediately begin recording the absorbance at 252 nm at regular time intervals.

-

Continue data collection for a period sufficient to observe a significant decrease in absorbance, ideally for at least two half-lives.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of the resulting linear plot will be the first-order rate constant (k).

Quantification of Nitrite/Nitrate using the Griess Assay

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable end-product of NO in aqueous solutions. To measure the total NO released, nitrate must first be reduced to nitrite.

Principle: The Griess reagent converts nitrite into a colored azo compound that can be quantified by measuring its absorbance at approximately 540 nm.

Materials:

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for nitrate to nitrite conversion)

-

NADPH (cofactor for nitrate reductase)

-

Sodium nitrite standard solutions

-

Samples from the this compound decomposition experiment

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

-

Sample Preparation: At various time points during the this compound decomposition, collect aliquots of the reaction mixture.

-

Nitrate Reduction (for total NO measurement): To a portion of the sample, add nitrate reductase and NADPH and incubate to convert nitrate to nitrite.

-

Griess Reaction:

-

To each well of a 96-well plate, add a specific volume of the standard or sample (both with and without nitrate reduction).

-

Add the Griess reagent to each well.

-

Incubate at room temperature for the recommended time to allow for color development.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The total NO produced can be calculated from the nitrite concentration in the nitrate-reduced samples.

HPLC Analysis of Decomposition Products

High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound, this compound, and its primary amine product, diethylenetriamine.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A UV or fluorescence detector can be used for quantification. For the analysis of diethylenetriamine, a pre-column derivatization step is often necessary to introduce a chromophore or fluorophore.

Materials:

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Mobile phase (e.g., acetonitrile and a buffer)

-

Diethylenetriamine standard

-

Derivatizing agent (e.g., fluorescamine or 1-naphthylisothiocyanate)

Procedure:

-

Standard Preparation: Prepare standard solutions of diethylenetriamine of known concentrations.

-

Sample Preparation and Derivatization:

-

Collect aliquots from the this compound decomposition reaction at various time points.

-

To both standards and samples, add the derivatizing agent according to a validated protocol to form a stable, detectable derivative.

-

-

HPLC Analysis:

-

Inject the derivatized standards and samples into the HPLC system.

-

Elute the compounds using an appropriate mobile phase gradient.

-

Detect the derivatized diethylenetriamine at the appropriate wavelength.

-

-

Quantification: Create a standard curve by plotting the peak area of the diethylenetriamine standards against their concentrations. Use this curve to determine the concentration of diethylenetriamine in the experimental samples.

Mandatory Visualizations

Logical Relationships and Pathways

Caption: pH-dependent decomposition pathway of this compound.

Caption: Experimental workflow for studying this compound decomposition.

Caption: The canonical Nitric Oxide/cGMP signaling pathway.

Biological Implications and Applications

The controlled release of nitric oxide from this compound makes it a valuable tool for investigating the diverse biological roles of NO. These include:

-

Vasodilation: NO is a potent vasodilator, and this compound is often used in cardiovascular research to study its effects on blood vessel relaxation and blood pressure regulation.

-

Neurotransmission: In the nervous system, NO acts as a neurotransmitter. This compound allows for the study of its role in synaptic plasticity, memory, and learning.

-

Immunology: NO is a key molecule in the immune response, involved in pathogen killing by macrophages.

-

Drug Development: The predictable NO-releasing properties of this compound and other NONOates are being explored for the development of novel therapeutics for conditions such as cardiovascular disease, cancer, and wound healing.

Conclusion

This compound is a versatile and widely used nitric oxide donor that provides a predictable and sustained release of NO. Its pH-dependent decomposition kinetics are a key feature that allows for controlled experimental design. A thorough understanding of its chemical properties, decomposition pathways, and appropriate analytical methodologies, as outlined in this guide, is essential for its effective use in research and drug development. The ability to precisely control the delivery of nitric oxide will continue to facilitate new discoveries into the profound biological effects of this simple yet vital signaling molecule.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of pH Dependent Decomposition of Monoalkylamine Diazeniumdiolates to Form HNO and NO, Deduced from the Model Compound Methylamine Diazeniumdiolate, Density Functional Theory and CBS-QB3 Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Effects of Long-Term Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a pleiotropic signaling molecule, plays a pivotal role in a vast array of physiological and pathological processes. While its acute effects are well-characterized, the consequences of long-term or chronic NO exposure are more complex and multifaceted, presenting both therapeutic opportunities and potential risks. This technical guide provides an in-depth exploration of the biological effects of sustained nitric oxide release, focusing on the core signaling pathways, quantitative physiological changes, and detailed experimental methodologies relevant to researchers and drug development professionals. We delve into the canonical cGMP-dependent signaling, the increasingly recognized cGMP-independent pathways of S-nitrosylation, and the formation of the highly reactive peroxynitrite. This guide aims to equip researchers with the foundational knowledge and practical tools to investigate and harness the long-term effects of nitric oxide in their respective fields.

Core Signaling Pathways of Long-Term Nitric Oxide Exposure

Chronic exposure to nitric oxide engages a complex network of signaling cascades that can be broadly categorized into cGMP-dependent and cGMP-independent pathways. The sustained nature of the NO signal can lead to adaptive or maladaptive changes in these pathways, influencing cellular function over extended periods.

The cGMP-Dependent Pathway: Vasodilation and Beyond

The most well-established signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets, culminating in diverse physiological responses.

In the context of long-term NO exposure, this pathway is central to the sustained regulation of vascular tone.[1][2][3] Chronic activation of the NO-sGC-cGMP-PKG axis in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.[3] Downstream targets of PKG in vascular smooth muscle include the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which is involved in the regulation of cytoskeletal dynamics and cell migration.[4]

S-Nitrosylation: A Pervasive cGMP-Independent Mechanism

Long-term NO exposure leads to the widespread post-translational modification of proteins through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of cysteine residues. This reversible modification can alter protein function, stability, and localization, thereby regulating a vast array of cellular processes independently of cGMP.

A key example of S-nitrosylation with long-term implications is the modification of cytoskeletal proteins like actin. S-nitrosylation of actin can affect filament polymerization and its interaction with myosin, thereby influencing cell structure, motility, and contraction. Another critical target is the endothelial nitric oxide synthase (eNOS) itself. S-nitrosylation of eNOS can lead to its monomerization and decreased enzyme activity, representing a potential negative feedback mechanism during chronic NO exposure.

Peroxynitrite Formation: The Path to Oxidative and Nitrative Stress

Under conditions of prolonged NO release, particularly in the presence of superoxide radicals (O₂⁻), nitric oxide can be diverted from its signaling functions to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant. The sustained formation of peroxynitrite is a hallmark of chronic inflammatory and neurodegenerative conditions and contributes significantly to cellular damage.

Peroxynitrite can initiate lipid peroxidation, damage DNA, and nitrate tyrosine residues on proteins, leading to impaired protein function. The downstream consequences of peroxynitrite-mediated damage include the activation of apoptotic pathways involving caspases, as well as the JNK and p38 MAP kinases.

Quantitative Data on Long-Term Nitric Oxide Effects

The following tables summarize quantitative data from studies investigating the long-term effects of nitric oxide, either through direct administration of NO donors or through chronic inhibition of NO synthesis.

Table 1: Cardiovascular Effects of Long-Term Nitric Oxide Modulation

| Parameter | Species/Model | Treatment/Duration | Key Findings | Reference(s) |

| Blood Pressure | Rat (2K-1C model) | L-NAME (NO synthase inhibitor) for 2 weeks | Increased blood pressure from 120±3 mmHg to 167±3 mmHg in normotensive rats. | |

| Rat | Chronic L-NAME administration | Progressive increase in blood pressure over 21 days. | ||

| Cardiac Remodeling | Rat (pressure-overload) | LA419 (NO donor) for 7 weeks | Reduced heart-to-body weight ratio (3.38±0.06 mg/g vs. 4.10±0.28 mg/g in vehicle) and left ventricular diameter (9.90±0.20 mm vs. 11.96±0.25 mm in vehicle). | |

| Cardiac Functional Recovery | Female Mice | L-NAME for 8 weeks | Impaired cardiac functional recovery after ischemia-reperfusion. |

Table 2: Neurological Effects of Long-Term Nitric Oxide Modulation

| Parameter | Species/Model | Treatment/Duration | Key Findings | Reference(s) |

| Synaptic Plasticity | Rat Hippocampal Slices | L-NOArg (NO synthase inhibitor) | Abolished enduring potentiation produced by NO-ST pairing. | |

| Rat Hippocampal Slices | NO donors | Facilitated LTP induction by stimuli that normally produced only short-term potentiation. | ||

| Neuroprotection | Neonatal Rat (HII model) | Inhaled NO (20 ppm) post-injury | Decreased brain lesion size from 6.3±1.3% to 1.8±0.8%. | |

| Neurogenesis | Mice (CMS model) | DETA/NONOate (0.4 mg/kg, i.p.) for 7 days | Reversed CMS-induced impairment of hippocampal neurogenesis. | |

| Neuronal Apoptosis | PC12 cells | Peroxynitrite | Activation of p38 and JNK MAP kinases, leading to apoptosis. |

Table 3: Immunological Effects of Long-Term Nitric Oxide Modulation

| Parameter | Species/Model | Treatment/Duration | Key Findings | Reference(s) |

| T-cell Differentiation | Murine T cells (in vitro) | NOC-18 (NO donor) | Low concentrations enhance Type 1 T cell differentiation; high concentrations increase apoptosis. | |

| Cytokine Profile | Human PMNs (in vitro) | LPS + IFN-γ + IL-1β | Synergistic induction of NO production. | |

| Mice with sepsis | - | Increased plasma levels of TNF-α, IL-6, IL-10, and NOx. | ||

| Inflammatory Response | Rheumatoid Arthritis Patients | - | Basal blood flow correlated with serum CRP (r=0.48), TNFα (r=0.61), and ESR (r=0.68). |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of long-term nitric oxide effects.

In Vivo Administration of a Long-Acting NO Donor (DETA-NONOate) in Rodents

This protocol provides a general framework for the chronic intraperitoneal administration of the long-acting NO donor, DETA-NONOate, in mice or rats.

Materials:

-

DETA/NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)aminio]diazen-1-ium-1,2-diolate)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol for disinfection

Procedure:

-

Preparation of DETA/NONOate Solution:

-

On the day of injection, prepare a fresh stock solution of DETA/NONOate in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, for a dose of 0.4 mg/kg in a 25g mouse, a 0.1 mg/mL solution would require an injection volume of 0.1 mL.

-

Protect the solution from light as NONOates are light-sensitive.

-

-

Animal Handling and Restraint:

-

Gently restrain the mouse or rat. For intraperitoneal (IP) injections, the animal should be held securely with its abdomen exposed. Tilting the animal's head slightly downwards can help to move the abdominal organs away from the injection site.

-

-

Injection Procedure:

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered the bladder or intestines. If urine or intestinal contents are aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

-

Slowly inject the DETA/NONOate solution.

-

-

Post-Injection Monitoring:

-

Return the animal to its cage and monitor for any signs of distress.

-

-

Dosing Regimen:

-

For chronic studies, injections are typically administered once daily for the desired duration of the experiment (e.g., 7 days or longer).

-

Detection of Protein S-Nitrosylation using the Biotin Switch Technique (BST)

The Biotin Switch Technique is a widely used method to specifically detect and quantify S-nitrosylated proteins. The following is a generalized protocol based on established methods.

Workflow:

Protocol:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Blocking of Free Thiols:

-

To the protein lysate, add SDS to a final concentration of 2.5% and S-methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

-

Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.

-

-

Removal of Excess MMTS:

-

Precipitate proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with acetone.

-

-

Reduction and Biotinylation:

-

Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

Add ascorbate to a final concentration of 1 mM and a biotinylating agent such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) to a final concentration of 1 mM.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Detection of Biotinylated Proteins:

-

For Western Blotting: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-biotin antibody.

-

For Mass Spectrometry: Purify the biotinylated proteins using streptavidin-agarose beads. Elute the bound proteins and analyze by mass spectrometry to identify the S-nitrosylated proteins and modification sites.

-

Immunohistochemical Detection of Nitrotyrosine

Immunohistochemistry for 3-nitrotyrosine is a common method to detect the footprint of peroxynitrite formation in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or frozen tissue sections

-

Primary antibody: anti-3-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)

-

Microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections):

-

Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval solution (e.g., by microwaving or using a pressure cooker) to unmask the antigenic sites.

-

-

Blocking:

-

Incubate the sections in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the anti-3-nitrotyrosine primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the sections with PBS.

-

Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

For HRP-conjugated secondary antibody: Incubate with DAB substrate until the desired color intensity is reached.

-

For fluorescently-labeled secondary antibody: Mount with a coverslip using mounting medium containing DAPI.

-

-

Imaging:

-

Visualize the staining using a bright-field or fluorescence microscope.

-

Conclusion

The long-term release of nitric oxide initiates a complex and context-dependent cascade of biological events. While the sustained activation of the cGMP pathway can offer therapeutic benefits, particularly in the cardiovascular system, the concomitant induction of S-nitrosylation and the potential for peroxynitrite formation highlight the dual nature of chronic NO exposure. For researchers and drug development professionals, a thorough understanding of these intricate signaling networks, coupled with robust and quantitative experimental approaches, is paramount for the safe and effective translation of nitric oxide-based therapies. This guide provides a foundational framework for navigating the complexities of long-term nitric oxide biology, from the molecular mechanisms to practical experimental considerations. Future research should continue to unravel the specific targets and functional consequences of these long-term modifications to fully harness the therapeutic potential of nitric oxide while mitigating its potential adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Regulation of vascular smooth muscle cell phenotype by cyclic GMP and cyclic GMP-dependent protein kinase [imrpress.com]

- 4. Novel Protein Kinase Targets in Vascular Smooth Muscle Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Utility of DETA NONOate: A Technical Guide

An in-depth exploration of the discovery, synthesis, and biological action of (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA NONOate), a pivotal nitric oxide donor in biomedical research.

This technical guide provides a comprehensive overview of this compound, a widely utilized nitric oxide (NO) donor. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, synthesis, and the signaling pathways it modulates.

Discovery and Scientific Context

The journey to the discovery of this compound is rooted in the pioneering work of Dr. Larry K. Keefer and his colleagues on a class of compounds known as diazeniumdiolates, or NONOates. The foundational research in the 1960s by Russell Drago and Bruce Karstetter described the reaction of nitric oxide with nucleophiles, such as diethylamine, to form adducts. Keefer's group later recognized the potential of these adducts as pharmacologically active agents capable of releasing NO in a controlled manner. This led to the systematic synthesis and characterization of a variety of NONOates, including those derived from polyamines like diethylenetriamine (DETA). The resulting compound, this compound, proved to be a valuable research tool due to its slow and prolonged release of nitric oxide under physiological conditions.

Synthesis of this compound

The synthesis of this compound involves the direct reaction of the parent polyamine, diethylenetriamine, with nitric oxide gas. This process is typically carried out under anaerobic conditions and high pressure to facilitate the formation of the diazeniumdiolate functional group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylenetriamine (DETA)

-

Nitric oxide (NO) gas, high purity

-

Anhydrous, deoxygenated solvent (e.g., diethyl ether or acetonitrile)

-

High-pressure reaction vessel (e.g., a Parr shaker or a specialized "NOtizer" apparatus)

-

Inert gas (e.g., argon or nitrogen) for purging

Procedure:

-

Preparation of the Reaction Vessel: The high-pressure reaction vessel is thoroughly cleaned, dried, and purged with an inert gas to remove all oxygen and moisture.

-

Reaction Setup: A solution of diethylenetriamine in the chosen anhydrous, deoxygenated solvent is introduced into the reaction vessel.

-

Pressurization with Nitric Oxide: The vessel is sealed and carefully pressurized with high-purity nitric oxide gas. The pressure is typically maintained at several atmospheres.

-

Reaction: The reaction mixture is agitated (e.g., by shaking or stirring) at a controlled temperature (often ambient) for a sufficient period to allow for the complete reaction of the amine with nitric oxide. The progress of the reaction can be monitored by the decrease in NO pressure.

-

Isolation of the Product: Upon completion of the reaction, the excess nitric oxide gas is safely vented. The resulting solid product, this compound, is typically a crystalline solid.

-

Purification: The crude product is collected and washed with the anhydrous solvent to remove any unreacted starting material. Further purification can be achieved by recrystallization from an appropriate solvent system. The purified this compound should be stored under an inert atmosphere at low temperatures (e.g., -20°C to -80°C) to prevent degradation.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Physicochemical Properties and Characterization

This compound is a zwitterionic compound with well-defined physicochemical properties that are crucial for its application as a nitric oxide donor.

| Property | Value |

| Chemical Formula | C₄H₁₃N₅O₂ |

| Molecular Weight | 163.18 g/mol |

| Appearance | White to off-white crystalline solid |

| UV Absorbance (λmax) | 252 nm |

| Molar Extinction Coefficient (ε) | 7,640 M⁻¹cm⁻¹ at 252 nm |

| Solubility | Soluble in water and aqueous buffers |

| NO Release Stoichiometry | 2 moles of NO per mole of this compound[2] |

| Half-life (t½) | 20 hours at 37°C, pH 7.4[2]56 hours at 22-25°C, pH 7.4[2] |

| Purity (typical) | ≥95% to >98% |

Experimental Protocol: Characterization of this compound

1. UV-Vis Spectrophotometry for Concentration Determination:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a basic buffer (e.g., 0.01 M NaOH) where it is stable.

-

Measurement: The absorbance of a diluted solution in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) is measured at its λmax of 252 nm.

-

Concentration Calculation: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (7,640 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

2. Measurement of Nitric Oxide Release:

-

Electrochemical Detection: An ISO-NO electrode can be used to directly measure the real-time concentration of NO released from a solution of this compound in a physiological buffer at a controlled temperature.

-

Chemiluminescence Assay: This highly sensitive method involves the reaction of NO with ozone, which produces light that can be detected by a photomultiplier tube. This allows for the quantification of NO in the headspace of a reaction vessel containing this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the spontaneous, pH-dependent release of nitric oxide. The released NO then acts as a signaling molecule, primarily through the canonical NO-sGC-cGMP pathway.

NO Release Mechanism

Caption: pH-dependent decomposition of this compound.

Canonical NO-sGC-cGMP Signaling Pathway

The primary signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC).

Caption: The canonical NO-sGC-cGMP signaling pathway.

Upon diffusing into the cell, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream protein targets, leading to diverse physiological responses. For instance, in vascular smooth muscle cells, PKG phosphorylation of substrates leads to a decrease in intracellular calcium levels, resulting in vasodilation. In platelets, PKG activation inhibits aggregation by phosphorylating proteins such as the vasodilator-stimulated phosphoprotein (VASP) and the IP3 receptor.

cGMP-Independent Signaling

While the sGC-cGMP pathway is the major route for NO signaling, evidence suggests that NO can also exert effects through cGMP-independent mechanisms. These can include direct protein modifications such as S-nitrosylation of cysteine residues, which can alter protein function. Some studies have indicated that certain effects of NO donors on the cell cycle may not be mediated by cGMP.

Applications in Research and Drug Development

This compound's predictable and prolonged release of nitric oxide has made it an invaluable tool in a wide range of biomedical research areas, including:

-

Cardiovascular Research: Investigating the roles of NO in vasodilation, blood pressure regulation, and platelet function.

-

Neurobiology: Studying the effects of NO in neurotransmission and neurotoxicity.

-

Immunology and Inflammation: Exploring the involvement of NO in immune responses and inflammatory processes.

-

Cancer Biology: Examining the cytostatic and cytotoxic effects of NO on tumor cells.

-

Drug Delivery Systems: Serving as a model NO-releasing compound for the development of novel therapeutic delivery platforms.

Conclusion

This compound stands as a testament to the successful translation of fundamental chemical discovery into a powerful tool for biological and medical research. Its well-characterized properties and predictable nitric oxide release kinetics have enabled countless studies into the multifaceted roles of NO in health and disease. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage its capabilities in their scientific endeavors.

References

Nitric Oxide Signaling in Neurobiology: A Technical Guide for Researchers

November 2025

Abstract

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathophysiological processes within the central nervous system. Unlike classical neurotransmitters, NO is not stored in vesicles and can freely diffuse across cell membranes, allowing it to act as a volume transmitter. Its effects are mediated through two primary signaling pathways: the canonical soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and the non-canonical S-nitrosylation of proteins. This technical guide provides an in-depth overview of nitric oxide signaling in neurobiology, tailored for researchers, scientists, and drug development professionals. It covers the synthesis of NO by its synthases (NOS), the downstream signaling cascades, and its multifaceted roles in synaptic plasticity, neurotransmitter release, and neurodegeneration. This document summarizes key quantitative data in structured tables, provides detailed methodologies for essential experiments, and utilizes visualizations to illustrate complex signaling pathways and workflows.

Introduction to Nitric Oxide in Neurobiology

Nitric oxide is a short-lived, highly reactive free radical that acts as a critical signaling molecule in the brain.[1][2] Synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS), its gaseous nature allows it to bypass traditional synaptic structures and influence neighboring cells in a paracrine fashion.[2] This unique mode of action underlies its diverse functions, from modulating synaptic strength to contributing to neuronal cell death in pathological conditions. Understanding the intricacies of NO signaling is paramount for developing novel therapeutic strategies for a range of neurological disorders.

Synthesis of Nitric Oxide

NO is produced by three distinct isoforms of nitric oxide synthase:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neurons, nNOS is a Ca²⁺/calmodulin-dependent enzyme.[3] Its activation is tightly linked to glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, which allows for Ca²⁺ influx upon activation.[3]

-

Endothelial NOS (eNOS or NOS3): Primarily located in endothelial cells lining blood vessels within the brain, eNOS is also Ca²⁺/calmodulin-dependent and plays a key role in regulating cerebral blood flow.

-

Inducible NOS (iNOS or NOS2): Unlike nNOS and eNOS, iNOS is not constitutively expressed in the healthy brain but can be induced in glial cells and neurons in response to inflammatory stimuli, such as cytokines and lipopolysaccharides. Its expression is associated with pathological conditions and can lead to the production of large, sustained amounts of NO.

Quantitative Data on Nitric Oxide Signaling

The following tables summarize key quantitative parameters related to NO synthesis and action in the brain. It is important to note that these values can vary significantly depending on the specific brain region, cell type, and experimental conditions.

Table 1: Kinetic Properties of Nitric Oxide Synthase Isoforms in the Brain

| Parameter | nNOS | eNOS | iNOS |

| Km for L-Arginine | ~2-20 µM | ~2-3 µM | ~3-16 µM |

| Vmax | Varies significantly by brain region | Generally lower than nNOS in brain tissue | Can be very high when induced |

| Ca²⁺ Dependence | Yes (EC₅₀ ~0.2-0.4 µM) | Yes (EC₅₀ ~0.1-0.3 µM) | No |

| Subcellular Location | Primarily cytosolic and associated with postsynaptic densities | Primarily membrane-associated | Cytosolic (when induced) |

Table 2: Nitric Oxide Concentration and Diffusion in the Brain

| Parameter | Reported Value | Notes |

| Basal NO Concentration | 100 pM - 5 nM | Highly variable depending on measurement technique and brain region. |

| Peak NO Concentration (during synaptic activity) | Can reach low micromolar (µM) levels | Transient and localized increases in response to neuronal firing. |

| Effective Diffusion Distance | Up to 160-200 µm | Influenced by the presence of scavengers like hemoglobin and the lipid content of the tissue. |

Signaling Pathways of Nitric Oxide

NO exerts its biological effects through two main signaling cascades:

The Canonical sGC-cGMP Pathway

The best-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).

Caption: The canonical NO-sGC-cGMP signaling pathway.

In this pathway, NO diffuses into the target cell and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG), modulating cyclic nucleotide-gated ion channels, and regulating phosphodiesterases (PDEs). This cascade ultimately leads to diverse cellular responses, including smooth muscle relaxation (vasodilation) and modulation of synaptic plasticity.

S-Nitrosylation: A Redox-Based Signaling Mechanism

In addition to the cGMP pathway, NO can directly modify proteins through a post-translational modification called S-nitrosylation. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).

Caption: The S-nitrosylation signaling pathway.

S-nitrosylation can alter the function, localization, and stability of a wide range of proteins, including ion channels, receptors, enzymes, and transcription factors. This redox-based signaling mechanism is increasingly recognized as a critical regulator of neuronal function and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study nitric oxide signaling in neurobiology.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity is commonly determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Protocol:

-

Tissue/Cell Homogenization:

-

Dissect brain tissue on ice and homogenize in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

For cultured cells, wash with PBS, scrape, and homogenize in the same buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the cytosolic fraction (nNOS, iNOS), while the pellet can be resuspended to assay membrane-bound eNOS.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH₄)

-

1 mM CaCl₂

-

10 µg/ml Calmodulin

-

10 µM L-arginine spiked with L-[³H]arginine (approximately 1 µCi/sample)

-

-

-

Assay Procedure:

-

Add 50-100 µg of protein from the tissue/cell homogenate to the reaction mixture in a final volume of 100 µl.

-

Incubate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 1 ml of ice-cold stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

-

-

Separation and Quantification:

-

Apply the reaction mixture to a Dowex AG50WX-8 (Na⁺ form) cation exchange column to separate L-[³H]citrulline (which does not bind) from unreacted L-[³H]arginine (which binds to the resin).

-

Elute the L-[³H]citrulline with 2 ml of water.

-

Quantify the radioactivity in the eluate using a liquid scintillation counter.

-

Calculate NOS activity as pmol of L-citrulline formed per minute per mg of protein.

-

Caption: Workflow for the Nitric Oxide Synthase (NOS) activity assay.

Detection of Nitric Oxide Production

The Griess assay is a simple colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

Protocol:

-

Sample Preparation:

-

Collect brain tissue homogenates or cell culture media.

-

For tissue homogenates, deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 14,000 x g for 10 minutes. Collect the supernatant.

-

Cell culture media can often be used directly.

-

-

Griess Reagent Preparation:

-

Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh.

-

-

Assay Procedure:

-

Add 100 µl of the deproteinized sample or cell culture medium to a 96-well plate.

-

Add 100 µl of Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

DAF-FM diacetate is a cell-permeable fluorescent dye that can be used to visualize NO production in living cells.

Protocol:

-

Cell Preparation:

-

Culture neurons on glass-bottom dishes or coverslips suitable for microscopy.

-

-

Dye Loading:

-

Prepare a 1-10 µM working solution of DAF-FM diacetate in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).

-

Replace the culture medium with the DAF-FM diacetate solution and incubate the cells for 30-60 minutes at 37°C.

-

Wash the cells three times with the imaging buffer to remove excess dye.

-

Incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the cells on a fluorescence microscope.

-

Excite the cells at approximately 495 nm and capture the emission at approximately 515 nm.

-

Acquire a baseline fluorescence image.

-

Stimulate the cells to induce NO production (e.g., with an NMDA receptor agonist).

-

Acquire a time-lapse series of images to monitor the increase in fluorescence, which corresponds to NO production.

-

Detection of S-Nitrosylated Proteins: The Biotin-Switch Technique

The biotin-switch technique is a widely used method to identify and quantify S-nitrosylated proteins.

Protocol:

-

Blocking of Free Thiols:

-

Lyse cells or homogenize tissue in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS).

-

Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.

-

-

Removal of Excess MMTS:

-

Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to pellet the proteins. Discard the supernatant.

-

-

Selective Reduction of S-Nitrosothiols and Biotinylation:

-

Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

Add 20 mM sodium ascorbate to selectively reduce the S-nitrosothiols to free thiols.

-

Immediately add 1 mM biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to label the newly formed thiols with biotin.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Protein Enrichment and Detection:

-

Precipitate the proteins with acetone as described in step 2 to remove excess biotin-HPDP.

-

Resuspend the pellet in a suitable buffer and incubate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

-

Analyze the eluted proteins by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteomic identification of S-nitrosylated proteins.

-

Caption: Workflow for the Biotin-Switch Technique.

Conclusion

Nitric oxide is a central player in the complex signaling networks of the brain. Its ability to act as a diffusible messenger, coupled with its dual signaling modalities through cGMP and S-nitrosylation, allows it to orchestrate a wide range of neuronal functions. A thorough understanding of the quantitative aspects of NO signaling and the application of robust experimental methodologies are essential for advancing our knowledge of its role in both health and disease. This technical guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted world of nitric oxide in neurobiology and to develop novel therapeutic interventions for neurological disorders.

References

- 1. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal nitric oxide synthase regulates regional brain perfusion in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

DETA NONOate: An In-depth Technical Guide for Vasodilation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA NONOate), a widely utilized nitric oxide (NO) donor in the study of vasodilation. Its predictable and prolonged NO release kinetics make it an invaluable tool for investigating the physiological and pathophysiological roles of NO in vascular biology.

Core Concepts: Mechanism of Action

This compound belongs to the class of diazeniumdiolates, which spontaneously decompose in aqueous solutions to release nitric oxide. This decomposition is a pH-dependent, first-order process. Upon introduction into a physiological buffer, this compound releases two moles of NO per mole of the parent compound.[1] The liberated NO, a potent endogenous vasodilator, diffuses into vascular smooth muscle cells (VSMCs) and activates its primary receptor, soluble guanylate cyclase (sGC).[2][3]

The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] An elevation in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Physicochemical and Release Properties of this compound

| Parameter | Value | Conditions | Reference |

| Molecular Formula | C4H13N5O2 | - | |

| Molecular Weight | 163.18 g/mol | - | |

| Half-life | 20 hours | 37°C, pH 7.4 | |

| Half-life | 56 hours | 22-25°C, pH 7.4 | |

| NO Release | 2 moles NO / mole of compound | Aqueous solution | |

| Solubility | >100 mg/mL | Aqueous buffers |

Table 2: Effective Concentrations of this compound in Vasodilation Studies

| Experimental Model | Effective Concentration Range | EC50 | Reference |

| Human Internal Mammary Artery | 10⁻⁹ to 10⁻⁴ mol/L | 3.523 x 10⁻⁷ mol/L | |

| Rat Aorta (Angiogenic Growth Inhibition) | 10 - 100 µM | - | |

| Rat Aortic Smooth Muscle Cells (Inhibition of Neurotoxicity) | 1 - 10 mM | - | |

| Rat Cultured Cerebellar Granule Cells (Inward Current Activation) | 100 µM - 10 mM | - |

Signaling Pathway

The canonical signaling pathway for this compound-induced vasodilation is depicted below.

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo method is a cornerstone for studying the direct effects of vasoactive compounds on blood vessels.

a. Materials and Reagents:

-

Krebs-Henseleit (K-H) solution (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.9, NaHCO3 25, glucose 11, and EDTA-Na2 0.5.

-

This compound stock solution (e.g., 10 mM in 10 mM NaOH, stored at -80°C).

-

Phenylephrine (PE) or other vasoconstrictors (e.g., KCl).

-

Acetylcholine (ACh) to test endothelial integrity.

-

Carbogen gas (95% O2, 5% CO2).

-

Isolated organ bath system with force transducers.

b. Protocol:

-

Tissue Preparation: Euthanize a rat via an approved method and rapidly excise the thoracic aorta. Place the aorta in ice-cold K-H solution. Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface with a sterile cotton stick or forceps.

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with K-H solution maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, replace the K-H solution every 15-20 minutes.

-

Viability and Endothelium Integrity Check: Contract the rings with a high concentration of KCl (e.g., 60 mM). After washing and returning to baseline, assess endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then administering acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

-

Vasodilation Assay: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (EC50-EC80). Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value.

Measurement of cGMP Levels in Vascular Smooth Muscle Cells

This protocol outlines a method to quantify the primary second messenger in the NO signaling pathway.

a. Materials and Reagents:

-

Cultured vascular smooth muscle cells (VSMCs).

-

This compound.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors).

-

cGMP enzyme immunoassay (EIA) kit.

-

BCA protein assay kit.

b. Protocol:

-

Cell Culture and Treatment: Plate VSMCs and grow to near confluence. Replace the medium with a serum-free medium for a period of serum starvation (e.g., 24 hours).

-

Stimulation: Treat the cells with various concentrations of this compound for a defined period.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add cold lysis buffer to the cells and incubate on ice.

-

Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions, using the cell lysates.

-

Data Normalization: Normalize the measured cGMP concentrations to the total protein concentration for each sample.

Western Blot Analysis for PKG Activation

This method can be used to assess the activation of downstream effectors of cGMP, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a common substrate for PKG.

a. Materials and Reagents:

-

Cultured VSMCs.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-VASP, anti-total-VASP, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

b. Protocol:

-

Sample Preparation: Treat VSMCs with this compound as described for the cGMP assay. Lyse the cells, collect the supernatant, and determine the protein concentration.

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C. Wash the membrane multiple times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total VASP and a loading control like β-actin to normalize the data.

Conclusion

This compound remains a critical pharmacological tool for elucidating the mechanisms of NO-mediated vasodilation. Its well-defined chemical properties and predictable NO release allow for controlled and reproducible in vitro and ex vivo experiments. By utilizing the protocols and understanding the signaling pathways detailed in this guide, researchers can effectively employ this compound to advance the understanding of vascular physiology and contribute to the development of novel cardiovascular therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using DETA NONOate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA NONOate), a well-characterized nitric oxide (NO) donor, in various in vitro experimental settings. This compound is a valuable tool for investigating the multifaceted roles of NO in cellular processes due to its slow and sustained release of NO under physiological conditions.

Introduction

Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The transient nature of NO makes its direct application in experimental systems challenging. NO donors like this compound provide a reliable method for generating controlled and sustained levels of NO in vitro.[2][3][4] One mole of this compound liberates two moles of NO.[1] Its decomposition is a pH-dependent, first-order process, making it a predictable source of NO for cell culture experiments.

Properties of this compound

Understanding the physicochemical properties of this compound is crucial for designing and interpreting in vitro experiments. The rate of NO release is primarily dependent on pH and temperature.

| Property | Value | Conditions |

| Half-life | ~20 hours | 37°C, pH 7.4 |

| ~56 hours | 22–25°C, pH 7.4 | |

| NO Release Stoichiometry | 2 moles of NO per mole of this compound | Aqueous solution |

| Solubility | Highly soluble in aqueous buffers (>100 mg/ml) | |

| Storage (Solid) | -80°C, protected from light and moisture | Stable for at least one year |

| Storage (Aqueous Stock) | 0.01 M NaOH at 0°C | Stable for up to 24 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and handling of this compound solutions are critical to ensure accurate and reproducible results.

Materials:

-

This compound solid

-

0.01 M Sodium Hydroxide (NaOH), ice-cold

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Inert gas (e.g., nitrogen or argon) (optional but recommended)

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

In a sterile environment, weigh the desired amount of this compound.

-

Dissolve the solid in ice-cold 0.01 M NaOH to prepare a concentrated stock solution (e.g., 100 mM). Alkaline conditions prevent the premature release of NO, ensuring the stability of the stock solution.

-

(Optional) Purge the headspace of the stock solution vial with an inert gas to displace oxygen before sealing.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C. For short-term storage (up to 24 hours), the alkaline stock can be kept at 0°C.

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment. Do not store aqueous solutions at physiological pH for extended periods.

Cell Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to study the effects of NO.

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

Prepared this compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS) or serum-free medium for dilution

Procedure:

-

Culture cells to the desired confluency.

-

Just before treatment, dilute the this compound stock solution to the desired final concentration using complete cell culture medium or an appropriate buffer. The release of NO will initiate upon dilution into the neutral pH of the culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

For control experiments, include a vehicle control by adding an equivalent volume of the vehicle used to dissolve this compound (e.g., 0.01 M NaOH diluted in medium).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For long-term experiments, the medium containing fresh this compound may need to be replaced daily.

-

Following incubation, proceed with downstream assays such as cell viability, protein expression, or gene expression analysis.

Typical Concentration Ranges for In Vitro Studies:

| Application | Cell Type | Concentration Range | Incubation Time | Outcome |

| Neuroprotection | Rat Cortical Neurons | 1-10 µM | - | Inhibition of H₂O₂-induced neurotoxicity |

| Anti-inflammatory | Rat Aortic Smooth Muscle Cells | 1-100 µM | 48 hours | Decreased MMP-9 expression and activity |

| Anti-cancer | Endometrial Cancer Cells | 37.1-1000 µM | 24-120 hours | Dose-dependent decrease in cell viability |

| Cell Cycle Arrest | MDA-MB-231 Breast Cancer Cells | 1 mM | 24-48 hours | G1 phase arrest, decreased cyclin D1 |

Measurement of Nitric Oxide Production

Quantifying the amount of NO released in the cell culture medium is essential for correlating the observed biological effects with NO concentration. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common method.

Materials:

-

Cell culture supernatant from this compound-treated and control cells

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Collect the cell culture medium at various time points after this compound treatment.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add samples and standards to the wells of the 96-well plate.

-

Add the Griess reagents to each well according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study using this compound.

Signaling Pathways Modulated by this compound

This compound-derived NO can influence multiple signaling pathways. The diagram below illustrates two key pathways: the canonical cGMP-dependent pathway and a cGMP-independent pathway involving the modulation of NF-κB and downstream targets.

Pathway Descriptions:

-

cGMP-Dependent Pathway: NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), leading to downstream effects such as neuroprotection.

-

cGMP-Independent Pathways: High concentrations of NO can exert effects independently of cGMP. For instance, NO has been shown to inhibit the NF-κB pathway, leading to the downregulation of inflammatory mediators like Matrix Metalloproteinase-9 (MMP-9). Additionally, NO can downregulate the expression of key cell cycle proteins like Cyclin D1, resulting in cell cycle arrest at the G1 phase.

Disclaimer: These protocols and application notes are intended for guidance in a research setting. Researchers should optimize conditions for their specific cell types and experimental questions. Always adhere to laboratory safety protocols when handling chemical reagents.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for the Use of DETA NONOate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DETA NONOate, a diazeniumdiolate-based nitric oxide (NO) donor, in a variety of cell culture experiments. This compound is characterized by its slow and spontaneous release of NO under physiological conditions, making it a valuable tool for investigating the diverse biological roles of NO.

Introduction to this compound

This compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) in aqueous solutions.[1] Its prolonged NO release kinetics make it particularly suitable for studies requiring sustained NO exposure.[2] The release of NO is pH- and temperature-dependent, with a half-life of approximately 20 hours at 37°C and pH 7.4.[3] One mole of this compound liberates two moles of NO.[3] This predictable and slow-release profile allows for controlled and sustained NO concentrations in cell culture media, mimicking physiological and pathological NO production.[4]

Mechanism of Action

This compound decomposes in aqueous solution to release nitric oxide. This released NO can then diffuse across cell membranes and interact with various intracellular targets. A primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway. NO binds to the heme moiety of sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide phosphodiesterases and ion channels. The sustained release of NO from this compound allows for prolonged activation of this pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions as reported in the literature.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Human Endometrial Cancer Cells | 37.1 - 1000 µM | 120 h | Dose-dependent decrease in cell viability. 250 µM decreased proliferation by 40-45% in 24h. | |

| MDA-MB-231 (Human Breast Cancer) | 1 mM | 48 h | Induced cytostasis (growth arrest). | |

| Human Meniscal Cells | Not Specified | 24 h | Decreased cell number. |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Human Endometrial Cancer Cells | Not Specified | 24 h | Induced caspase-3 cleavage and activity. | |

| MDA-MB-231 (Human Breast Cancer) | 1 mM | 48 h | Arrested cells in the G1 phase of the cell cycle. | |

| Human Meniscal Cells | Not Specified | 24 h | Increased caspase-3 activity and apoptosis incidence. |

Table 3: Effects of this compound on Signaling Molecules and Gene Expression

| Cell Line/System | Concentration | Incubation Time | Effect | Reference |

| MDA-MB-231 (Human Breast Cancer) | 1 mM | Up to 48 h | Down-regulation of cyclin D1 protein. | |

| Rat Aortic Smooth Muscle Cells | 1.0, 10, 100 µM | 48 h | Dose-dependent decrease in IL-1β-induced MMP-9 expression and activity. | |

| Rat Cortical Neurons | 1-10 µM | Not Specified | Inhibited H₂O₂-induced neurotoxicity. |

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

0.01 M Sodium Hydroxide (NaOH), sterile

-

Sterile, deionized water

-

Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Protocol:

-

Work in a fume hood. this compound is a powder and should be handled with care to avoid inhalation.

-

Prepare a fresh stock solution of 0.01 M NaOH in sterile, deionized water. Alkaline solutions of NONOates are stable.

-

Weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in the cold 0.01 M NaOH solution to create a concentrated stock solution (e.g., 100 mM). It is highly soluble in water.

-

Store the stock solution on ice and use it within the same day. For longer-term storage of the powder, keep it at -80°C.

-

The concentration of the stock solution can be verified by measuring its UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹).

General Workflow for Cell Culture Experiments

Protocol for a Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxic effects of this compound using a common method like the MTT or MTS assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (prepared as in 4.1)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of NaOH used for dilution, if applicable).

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT/MTS Assay:

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by viable cells.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

Protocol for Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 mM for MDA-MB-231 cells) for the chosen duration (e.g., 48 hours).

-

Cell Harvesting:

-

Collect the cell culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the cells and combine them with the collected medium.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.

Safety Precautions

-

Always handle this compound powder in a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a reliable source of nitric oxide to investigate its multifaceted roles in various biological processes in cell culture systems.

References

Application Notes and Protocols for Preparing DETA NONOate Stock Solution with NaOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

DETA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a widely used nitric oxide (NO) donor in biomedical research. Its utility stems from the spontaneous, pH-dependent release of NO in aqueous solutions, mimicking endogenous NO production.[1][2] This document provides detailed protocols for the preparation of a stable this compound stock solution using sodium hydroxide (NaOH) and its subsequent application in experimental settings. Proper preparation and handling are crucial for obtaining reproducible and accurate results in studies investigating the diverse roles of NO in physiological and pathological processes.[3][4]

Chemical Properties of this compound

Understanding the chemical characteristics of this compound is essential for its effective use as an NO donor. The stability of this compound is highly dependent on pH, with alkaline conditions significantly prolonging its half-life.[2] This property is exploited to prepare stable stock solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H13N5O2 | |

| Molecular Weight | 163.2 g/mol | |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | |

| UV/Vis Maximum (λmax) | 252 nm | |

| Moles of NO Released | 2 moles per mole of parent compound |

Table 2: Half-life of this compound at pH 7.4

| Temperature | Half-life (t½) | Reference |

| 37°C | 20 hours | |

| 22-25°C | 56 hours |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in NaOH

This protocol describes the preparation of a concentrated stock solution of this compound that is stabilized by an alkaline pH.

Materials:

-

This compound (crystalline solid)

-

Sodium hydroxide (NaOH) pellets or a certified 1 M solution

-

Distilled, deionized, or ultrapure water

-

Sterile microcentrifuge tubes or vials

-

Calibrated pH meter

-

Vortex mixer

-

Ice bucket

Procedure:

-

Prepare 0.01 M NaOH Solution:

-

To prepare 10 mL of 0.01 M NaOH, add 100 µL of a 1 M NaOH stock solution to 9.9 mL of ultrapure water.

-

Alternatively, dissolve 4 mg of NaOH pellets in 10 mL of ultrapure water.

-

Verify the pH of the solution; it should be approximately 12.

-

Filter-sterilize the 0.01 M NaOH solution using a 0.22 µm syringe filter for cell culture applications.

-

-

Weigh this compound:

-

Due to the sensitivity of crystalline this compound to moisture and air, perform this step quickly. For long-term storage of the solid, it is recommended to keep it at -80°C under an inert atmosphere.

-

To prepare 1 mL of a 100 mM stock solution, weigh out 16.32 mg of this compound.

-

-

Dissolve this compound in Cold NaOH:

-

Place the pre-weighed this compound in a sterile microcentrifuge tube.

-

Add 1 mL of the cold 0.01 M NaOH solution to the tube.

-

Immediately vortex the solution until the this compound is completely dissolved. Keep the solution on ice to minimize degradation.

-

-

Storage of the Stock Solution:

-

Alkaline solutions of NONOates are stable and can be stored at 0°C for up to 24 hours.

-

For longer-term storage, it is recommended to prepare single-use aliquots and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

-

Application of this compound to Cell Culture

This protocol outlines the general procedure for treating cultured cells with this compound to study the effects of NO.

Materials:

-

100 mM this compound stock solution in 0.01 M NaOH

-